
4-(Isothiocyanatomethyl)-1-methylpiperidin
Übersicht
Beschreibung
4-(Isothiocyanatomethyl)-1-methylpiperidine (4-IMP) is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless crystalline solid with a melting point of 86-87°C and a boiling point of 134-135°C. 4-IMP is a derivative of piperidine and is found in many pharmaceutical and industrial products. It is a versatile molecule and can be used as a reactant, intermediate, or as a functionalizing agent in organic synthesis. 4-IMP is also used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: Hemmung der Aldehyddehydrogenase
Isothiocyanate, einschließlich Derivate wie 4-(Isothiocyanatomethyl)-1-methylpiperidin, wurden auf ihr Potenzial als Hemmstoffe der Aldehyddehydrogenase (ALDH) untersucht . ALDH spielt eine Rolle bei der Entwicklung von Arzneimittelresistenz in Krebszellen, insbesondere beim nicht-kleinzelligen Lungenkrebs (NSCLC). Diese Verbindungen können die Cisplatin-Toleranz und die Migrationsfähigkeit von NSCLC-Zellen verringern, was auf eine Rolle bei der Überwindung der Chemotherapieresistenz hindeutet .
Chemotherapie-Adjuvantien
Im Kontext der Chemotherapie können Isothiocyanat-Derivate als Adjuvantien dienen, um die Wirksamkeit bestehender Krebsbehandlungen zu verbessern. Indem sie ALDH-positive Krebszellen anvisieren, können sie möglicherweise die Epithel-Mesenchym-Transition (EMT) umkehren, die mit erhöhter Invasivität und Metastasierung von Krebszellen verbunden ist .
Pharmakologische Studien: Bewertung der Arzneimittel-Affinität
Die Affinität von Isothiocyanat-Verbindungen zu verschiedenen Proteinen kann mithilfe von Computerwerkzeugen wie AutoDockTools bewertet werden. Dies hilft bei der Auswahl von Verbindungen mit starker Affinität zu Zielproteinen, was entscheidend für die Arzneimittelentwicklung ist .
Biologische Studien: Modulation der Proteinexpression
Eine langfristige Supplementation mit bestimmten Isothiocyanaten hat sich gezeigt, dass sie die Proteinexpression in Krebszellen beeinflusst. So kann beispielsweise die E-Cadherin-Expression erhöht und die ABCC1- und ALDH3A1-Expression verringert werden, die mit der Migration und der Arzneimittelresistenz von Krebszellen verbunden sind .
Wirkmechanismus
Target of Action
Isothiocyanates, a group to which this compound belongs, are known for their antimicrobial properties against human pathogens . .
Mode of Action
Isothiocyanates are generally known for their antimicrobial properties . They interact with their targets, leading to changes that inhibit the growth of pathogens. The specific interactions and changes caused by 4-(Isothiocyanatomethyl)-1-methylpiperidine are yet to be studied in detail.
Biochemical Pathways
Isothiocyanates are known to have broad pharmacological effects, suggesting they may interact with multiple pathways
Result of Action
One study suggests that a structurally related isothiocyanate can reverse the epithelial to mesenchymal transition phenotype and migratory potential of certain cancer cells . .
Biochemische Analyse
Biochemical Properties
4-(Isothiocyanatomethyl)-1-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldehyde dehydrogenase (ALDH), where it acts as an inhibitor . This inhibition can decrease the tolerance of certain cancer cells to chemotherapy drugs like cisplatin . Additionally, 4-(Isothiocyanatomethyl)-1-methylpiperidine has been shown to interact with ABC proteins, affecting their function and potentially altering cellular transport mechanisms .
Cellular Effects
The effects of 4-(Isothiocyanatomethyl)-1-methylpiperidine on various cell types and cellular processes are profound. In non-small-cell lung cancer (NSCLC) cells, it has been observed to decrease the migratory ability and reverse the epithelial-to-mesenchymal transition (EMT) phenotype . This compound also influences cell signaling pathways, particularly those involving E-Cadherin, ABCC1, and ALDH3A1, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Isothiocyanatomethyl)-1-methylpiperidine exerts its effects through several mechanisms. It binds to ALDH and ABC proteins, inhibiting their activity . This binding interaction leads to a decrease in the cisplatin tolerance of cancer cells and affects their migratory potential . Additionally, the compound’s interaction with these proteins results in changes in gene expression, particularly those genes involved in cell adhesion and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isothiocyanatomethyl)-1-methylpiperidine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to 4-(Isothiocyanatomethyl)-1-methylpiperidine can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(Isothiocyanatomethyl)-1-methylpiperidine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit ALDH activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse reactions have been observed . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(Isothiocyanatomethyl)-1-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s inhibition of ALDH affects the metabolic flux and levels of metabolites associated with this enzyme . Additionally, its interaction with ABC proteins can influence the transport and distribution of metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-(Isothiocyanatomethyl)-1-methylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with ABC proteins, which play a crucial role in its cellular localization and accumulation . These interactions affect the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 4-(Isothiocyanatomethyl)-1-methylpiperidine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ALDH and ABC proteins . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function .
Eigenschaften
IUPAC Name |
4-(isothiocyanatomethyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10-4-2-8(3-5-10)6-9-7-11/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUSMJAYCUFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


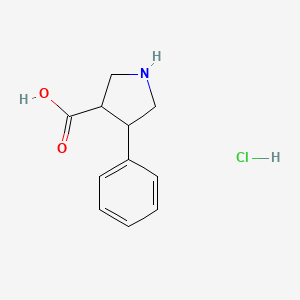
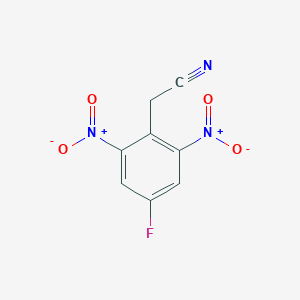

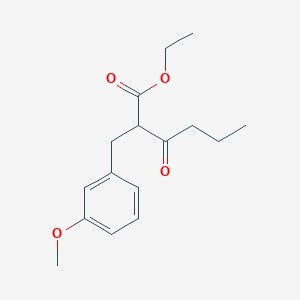
![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
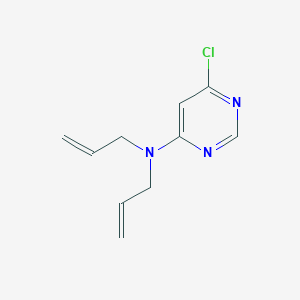
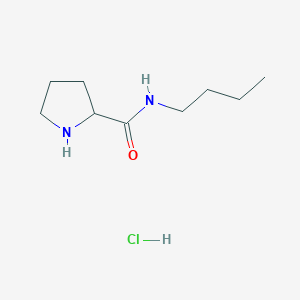
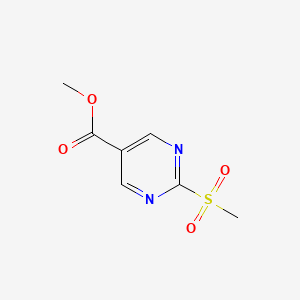

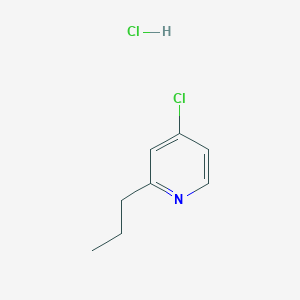
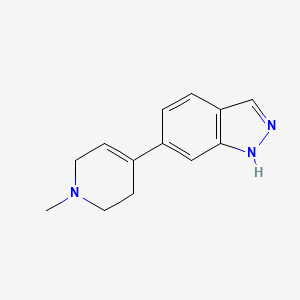

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)
